Comparative Nitroreductase Binding Affinity: Bifenox Exhibits Higher Affinity than Acifluorfen and Lactofen
In an in vitro enzymatic study using the purified nitroreductase DnrA from Bacillus sp. Za, Bifenox demonstrated a significantly lower Michaelis-Menten constant (Km) compared to acifluorfen and lactofen, indicating a higher binding affinity for this detoxification enzyme. The study reported Km values of 23.64 μM for Bifenox, 28.24 μM for acifluorfen, and 36.32 μM for lactofen [1]. This lower Km for Bifenox suggests that it is a more favorable substrate for microbial nitroreduction, a key step in environmental biodegradation pathways for diphenyl ether herbicides. The observed kinetic differences are attributed to structural variations among the herbicides affecting enzyme-substrate interactions, as further supported by molecular docking analysis [1].
| Evidence Dimension | Nitroreductase DnrA enzyme affinity (Km) |
|---|---|
| Target Compound Data | 23.64 μM |
| Comparator Or Baseline | Acifluorfen: 28.24 μM; Lactofen: 36.32 μM; Fomesafen: 20.67 μM; Fluoroglycofen: 26.19 μM |
| Quantified Difference | Bifenox Km is 16.3% lower than acifluorfen and 34.9% lower than lactofen, but 14.4% higher than fomesafen. |
| Conditions | In vitro assay with purified DnrA nitroreductase from Bacillus sp. Za; measured in μM. |
Why This Matters
This quantifies Bifenox's position in the hierarchy of microbial degradability among diphenyl ethers, which is critical for predicting environmental persistence and designing bioremediation strategies.
- [1] Dong S, et al. A nitroreductase DnrA catalyzes the biotransformation of several diphenyl ether herbicides in Bacillus sp. Za. Appl Microbiol Biotechnol. 2023;107(16):5269-5279. View Source
